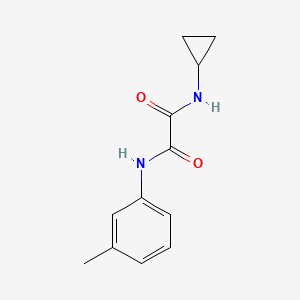

N1-cyclopropyl-N2-(m-tolyl)oxalamide

Descripción

N1-cyclopropyl-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative designed for use as a nucleating agent in semi-crystalline biopolymers, such as polyhydroxybutyrate (PHB). Its molecular architecture comprises a central oxalamide motif flanked by a cyclopropyl group (N1) and a meta-tolyl (m-tolyl) aromatic substituent (N2). The oxalamide core facilitates hydrogen bonding, enabling self-assembly into β-sheet-like structures that act as heterogeneous nucleation sites . The cyclopropyl and m-tolyl groups influence solubility in polymer melts and phase-separation behavior during cooling, critical for optimizing nucleation efficiency .

Propiedades

IUPAC Name |

N-cyclopropyl-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-3-2-4-10(7-8)14-12(16)11(15)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPOZKNFGACJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N1-cyclopropyl-N2-(m-tolyl)oxalamide typically involves the reaction of cyclopropylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

N1-cyclopropyl-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxalamide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: N1-cyclopropyl-N2-(m-tolyl)oxalamide can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted oxalamides.

Aplicaciones Científicas De Investigación

N1-cyclopropyl-N2-(m-tolyl)oxalamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N1-cyclopropyl-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The cyclopropyl and m-tolyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating enzyme activity and cellular signaling pathways .

Comparación Con Compuestos Similares

Table 1: Structural and Thermal Properties of Selected Oxalamides

*Estimated based on analogous oxalamides .

Nucleation Efficiency

Nucleation performance is evaluated via crystallization half-time ($t{0.5}$) and crystallization temperature ($Tc$):

- N1-cyclopropyl-N2-(m-tolyl)oxalamide : Exhibits moderate nucleation efficiency due to balanced solubility and phase-separation kinetics. Its aromatic m-tolyl group may limit miscibility compared to compound 2 but improves thermal stability .

- Compound 2 : Superior efficiency in PHB, with $t{0.5}$ reduced by >50% at 0.5 wt% loading. Its PHB-mimetic end-groups enhance melt compatibility and phase separation near PHB’s $Tc$ (~115°C) .

- Compound 1 : Poor efficiency due to low solubility in PHB melt, leading to inhomogeneous dispersion .

Table 2: Crystallization Performance in PHB

| Compound | $T_c$ (°C) | $t_{0.5}$ (min) at 115°C | Optimal Loading (wt%) |

|---|---|---|---|

| Neat PHB | 95 | 25 | 0 |

| N1-cyclopropyl-N2-(m-tolyl)oxalamide* | 105–110 | 15–20 | 0.5–1.0 |

| Compound 2 | 120 | 10 | 0.5 |

*Inferred from structurally similar compounds .

Mechanistic Insights

- Hydrogen Bonding : All oxalamides rely on intermolecular H-bonding for self-assembly. However, cyclopropyl and m-tolyl groups in the target compound may sterically hinder H-bond networks compared to aliphatic or flexible end-groups, reducing nucleation density .

- Thermal Transitions : DSC and NMR data reveal that structural reorganization (e.g., melting of flexible segments at ~59°C and H-bond weakening at ~147°C) governs phase separation. Compound 2’s lower $T_m$ allows earlier phase separation, aligning with PHB’s crystallization window .

Actividad Biológica

N1-cyclopropyl-N2-(m-tolyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzymatic functions and cellular processes. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

1. Chemical Structure and Synthesis

N1-cyclopropyl-N2-(m-tolyl)oxalamide belongs to a class of oxalamide derivatives. The synthesis typically involves several steps:

- Formation of the Oxazinan Ring: This involves reacting an appropriate amine with an aldehyde or ketone, followed by cyclization.

- Tosyl Protection: Protecting the oxazinan ring with a tosyl group to prevent unwanted reactions.

- Oxalamide Moiety Formation: Reacting the protected oxazinan ring with oxalyl chloride.

- Cyclopropyl Group Introduction: Achieved through nucleophilic substitution reactions.

The biological activity of N1-cyclopropyl-N2-(m-tolyl)oxalamide is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. Its structure allows it to modulate enzymatic activity, which can influence cellular processes like proliferation and differentiation.

- Enzyme Modulation: The compound has been noted for its ability to modulate protein kinase activities, which are crucial in various signaling pathways associated with cell growth and survival .

- Potential Therapeutic Applications: It has shown promise in treating conditions related to abnormal cell proliferation, such as certain cancers and inflammatory diseases .

2.2 Case Studies and Research Findings

Recent studies have highlighted the efficacy of N1-cyclopropyl-N2-(m-tolyl)oxalamide in various biological contexts:

- Cancer Research: The compound has been investigated for its potential as a therapeutic agent against gastrointestinal stromal tumors (GISTs), which often exhibit resistance to conventional treatments. Targeting c-Kit mutations associated with these tumors has been a focal point of research, indicating that inhibitors like this compound could provide new treatment avenues .

- Inflammatory Diseases: Inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide synthesis, have been linked to the treatment of immune-mediated diseases. N1-cyclopropyl-N2-(m-tolyl)oxalamide may function similarly due to its structural properties, offering potential as an anti-inflammatory agent .

3. Data Summary

The following table summarizes key findings from studies on N1-cyclopropyl-N2-(m-tolyl)oxalamide:

4.

N1-cyclopropyl-N2-(m-tolyl)oxalamide exhibits promising biological activity through its ability to modulate enzymatic processes and influence cellular behavior. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential, particularly in oncology and inflammatory conditions. As studies continue, this compound may emerge as a valuable tool in drug development and therapeutic applications.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.